molecular formula C13H9BrN4O3 B12733143 2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- CAS No. 93789-17-4

2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)-

Cat. No.: B12733143
CAS No.: 93789-17-4
M. Wt: 349.14 g/mol
InChI Key: JFXNNAISANQOEB-UHFFFAOYSA-N
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Description

2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- is a specialized organic compound with the CAS Registry Number 93789-17-4 and a molecular formula of C13-H9-Br-N4-O3 . It has a molecular weight of 349.17 g/mol and is classified as a drug-like molecule in chemical databases . Available for research applications, this compound features a tetrazole ring, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to act as a bioisostere for carboxylic acids, which may be of interest in drug discovery and materials science. Acute toxicity studies in rodent models have reported an oral LD50 of greater than 1 gm/kg . Researchers can leverage its defined chemical structure and properties for developing novel pharmacologically active agents or functional materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

93789-17-4

Molecular Formula

C13H9BrN4O3

Molecular Weight

349.14 g/mol

IUPAC Name

2-[5-[5-(4-bromophenyl)furan-2-yl]tetrazol-2-yl]acetic acid

InChI

InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-6-11(21-10)13-15-17-18(16-13)7-12(19)20/h1-6H,7H2,(H,19,20)

InChI Key

JFXNNAISANQOEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=NN(N=N3)CC(=O)O)Br

Origin of Product

United States

Preparation Methods

Preparation of Organometallic Intermediates

  • Grignard Reagent Formation: 2-tert-butyl-5-(2-bromophenyl)-2H-tetrazole is reacted with magnesium in tetrahydrofuran (THF) at 40–50 °C, with 1,2-dibromoethane as an activator, to form the corresponding Grignard reagent. The addition is controlled over several hours to ensure complete conversion.

  • Organozinc Reagent Formation: The Grignard reagent is transmetallated with zinc chloride dissolved in a THF/toluene mixture at 25 °C to form the organozinc intermediate, which is more reactive and selective in subsequent cross-coupling steps.

Palladium-Catalyzed Cross-Coupling

  • Catalyst System: Palladium catalysts such as PdCl2, Pd(OAc)2, Pd2(dba)3, or PdCl2(PPh3)2 are used, often with phosphine ligands like bis(l,4-diphenylphosphino)butane (DPPB), P(o-tolyl)3, or P(2-furyl)3. Additives such as CuI or CuBr may be included to enhance catalytic activity.

  • Reaction Conditions: The organozinc intermediate is reacted with aryl halides (e.g., 4-bromophenyl derivatives) in the presence of the palladium catalyst at controlled temperatures, typically around room temperature to 50 °C, to form the desired biaryl tetrazole compound.

  • One-Pot Protocols: Some methods integrate Suzuki coupling and hydrogenolysis in a tandem fashion, using XPhos Pd G3 catalyst and cesium carbonate base in toluene/water mixtures at 100 °C, followed by hydrogenation to remove protecting groups or reduce intermediates.

Acidic Workup and Isolation of 2H-Tetrazole-2-acetic Acid Derivative

After the coupling and ring formation steps, the crude product undergoes acidic workup:

  • The reaction mixture is treated with aqueous hydrochloric acid (2N HCl) at low temperatures (5–10 °C) to protonate the tetrazole and remove metal residues.

  • Multiple extractions with toluene and washes with ammonium hydroxide solution help purify the product.

  • Drying over sodium sulfate and concentration under reduced pressure yield the crude 2H-tetrazole-2-acetic acid derivative with yields reported up to 78% in some protocols.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Notes Yield/Outcome
Tetrazole ring formation Sodium azide, nitrile, Co(II) catalyst, DMSO, 110 °C [3+2] Cycloaddition, 12 h High yield, pure tetrazole
Grignard reagent preparation 2-tert-butyl-5-(2-bromophenyl)-2H-tetrazole, Mg, THF, 40–50 °C, 1,2-dibromoethane Controlled addition over hours Efficient organomagnesium
Organozinc intermediate Grignard reagent + ZnCl2 in THF/toluene, 25 °C Transmetallation for cross-coupling Reactive organozinc species
Palladium-catalyzed coupling Pd catalyst (PdCl2, Pd(OAc)2, etc.), phosphine ligands, aryl halide, 25–100 °C Cross-coupling to install aryl-furanyl group High selectivity and yield
Acidic workup and isolation 2N HCl, toluene, ammonium hydroxide, drying agents Purification and isolation of final product Up to 78% crude product

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce tetrazole amines.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity :
    • Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain tetrazole compounds showed promising antibacterial and antifungal activities, surpassing traditional antibiotics like ampicillin in effectiveness against specific strains of bacteria such as Staphylococcus aureus and Escherichia coli .
    • The incorporation of the bromophenyl and furan moieties enhances the compound's interaction with biological targets, potentially leading to improved efficacy against resistant microbial strains.
  • Anticancer Potential :
    • Compounds containing tetrazole rings have been evaluated for their anticancer properties. For example, derivatives similar to 2H-Tetrazole-2-acetic acid have shown cytotoxic effects against various cancer cell lines, including those from lung and breast cancers . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy research.
  • Anti-inflammatory Properties :
    • Although some tetrazole derivatives have shown promise as superoxide scavengers in vitro, their effectiveness as anti-inflammatory agents in vivo has been less pronounced. This suggests that while they may have antioxidant properties, further modifications may be necessary to enhance their anti-inflammatory capabilities .

Synthesis and Chemical Reactions

The synthesis of 2H-Tetrazole-2-acetic acid derivatives typically involves multi-step organic reactions. The presence of transition metals such as palladium or copper can facilitate coupling reactions that form the desired tetrazole structures efficiently. These methods are crucial for developing new derivatives with enhanced biological activities .

Case Study 1: Antimicrobial Efficacy

A series of tetrazole compounds were synthesized and tested against various bacterial strains using the disc diffusion method. The results indicated that compounds with specific substitutions (like the furan moiety) exhibited greater zones of inhibition compared to standard antibiotics . This highlights the potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Anticancer Activity

In a study focusing on anticancer activity, several tetrazole derivatives were tested on human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results showed that certain compounds induced significant cytotoxicity with IC50 values comparable to established chemotherapeutics . This underscores the therapeutic potential of tetrazole-based compounds in oncology.

Mechanism of Action

The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and microbial cell wall synthesis .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

a. Oxadiazole Derivatives (e.g., IIIa and IIIb)
Compounds IIIa and IIIb from feature a 1,3,4-oxadiazole core instead of a tetrazole. Both derivatives exhibit anti-inflammatory activity (59.5% and 61.9% suppression of carrageenan-induced edema at 100 mg/kg) with low toxicity (severity indices: 0.75 and 0.83). Key differences:

  • Acidity : Tetrazoles are significantly more acidic (pKa ~4–5) than oxadiazoles (pKa >10), enhancing solubility and bioavailability in physiological conditions.
  • Electronic Effects : The electron-withdrawing nature of the tetrazole ring may alter binding interactions compared to oxadiazoles.
  • Substituents: The 4-bromophenyl group in the target compound vs. 4-chlorophenyl (IIIa) and 3,4-dimethoxyphenyl (IIIb) in oxadiazoles.

b. Oxazolidine Derivatives (e.g., Furilazole)
Furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) shares a furanyl substituent but incorporates an oxazolidine ring. It functions as a herbicide safener, protecting crops from herbicide toxicity. Structural contrasts:

  • Core Functionality : The tetrazole-acetic acid group in the target compound vs. dichloroacetyl and dimethyl groups in furilazole.
  • Bioactivity : The acetic acid moiety in the target may enable hydrogen bonding in biological targets, differing from furilazole’s mechanism as a metabolic modulator .
Substituent Effects: Bromophenyl vs. Halogenated Aryl Groups
  • 4-Bromophenyl (Target) vs. 4-Fluorophenyl/4-Chlorophenyl (): Electron Withdrawal: Fluorine (strong σ-electron withdrawal) vs. bromine (moderate withdrawal with polarizability). Crystallography: highlights isostructural triclinic packing for fluorophenyl/chlorophenyl analogs, suggesting similar crystallographic behavior for the bromophenyl variant .
Physicochemical and Pharmacokinetic Properties
Compound Core Structure Key Substituents Bioactivity/Use Estimated pKa logP (Estimated) References
Target Compound Tetrazole 4-Bromophenyl, Furanyl, Acetic Acid N/A (Structural analog data) ~4.5 ~2.8 -
IIIa (Oxadiazole) 1,3,4-Oxadiazole 4-Bromophenyl, 4-Chlorophenyl Anti-inflammatory (59.5% suppression) >10 ~3.5
Furilazole Oxazolidine Dichloroacetyl, Furanyl Herbicide safener N/A ~2.1

Key Observations :

  • The tetrazole core’s acidity may improve solubility over oxadiazoles, critical for oral bioavailability.
  • Bromophenyl’s higher logP compared to fluorophenyl analogs () suggests enhanced lipophilicity for membrane penetration.

Biological Activity

2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- (CAS No. 93789-17-4) is a heterocyclic compound that combines the tetrazole and furan moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H9BrN4O3, with a molecular weight of 349.14 g/mol. The presence of both a tetrazole ring and a furan ring contributes to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC13H9BrN4O3
Molecular Weight349.14 g/mol
CAS Number93789-17-4

The biological activity of 2H-Tetrazole-2-acetic acid is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The tetrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.

Antioxidant Activity

Research indicates that tetrazole derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to 2H-Tetrazole-2-acetic acid showed effective superoxide scavenging activity in vitro, although their efficacy as in vivo anti-inflammatory agents was limited .

Anticancer Potential

Preliminary studies suggest potential anticancer activity for tetrazole derivatives. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole compounds have been explored in various models. In particular, the compound's effectiveness was evaluated in carrageenan-induced rat paw edema assays, indicating its potential as an anti-inflammatory agent .

Case Studies

  • Superoxide Scavenging Activity :
    • Objective : To evaluate the antioxidant capacity of tetrazole derivatives.
    • Method : In vitro assays measuring superoxide radical scavenging.
    • Results : Hydroxy-substituted tetrazoles exhibited significant scavenging activity but were ineffective as in vivo anti-inflammatory agents .
  • Anticancer Activity :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Method : Cell viability assays using various human cancer cell lines.
    • Results : Certain derivatives displayed IC50 values comparable to established chemotherapeutic agents, suggesting potential for further development .

Q & A

Q. What are the established synthetic routes for preparing 2H-tetrazole-2-acetic acid derivatives with bromophenyl-furanyl substituents?

Methodological Answer: A common approach involves cyclocondensation reactions. For example, tetrazole-acetic acid derivatives can be synthesized by reacting hydrazine derivatives with nitriles under acidic conditions. Evidence from analogous tetrazole syntheses (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) highlights the use of ethanol as a solvent, KOH as a base, and reflux conditions (1 hour) to achieve cyclization . Optimization of substituent positioning (e.g., bromophenyl groups) may require halogen-selective coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach aryl groups post-tetrazole formation .

Key Parameters:

  • Solvent: Ethanol/water mixtures.
  • Catalyst: KOH or BF₃·Et₂O for cyclization.
  • Reaction Time: 1–3 hours under reflux.

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: X-ray crystallography is the gold standard for confirming molecular geometry. For example, 2-(5-amino-2H-tetrazol-2-yl)acetic acid was structurally resolved using single-crystal X-ray diffraction, revealing bond lengths and angles critical for validating tetrazole-acetic acid frameworks . Complementary techniques include:

  • NMR Spectroscopy: To confirm proton environments (e.g., furanyl protons at δ 6.5–7.5 ppm, tetrazole protons at δ 8.0–9.0 ppm).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 M:M+2 ratio) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer: Prioritize receptor-binding assays relevant to tetrazole pharmacology. For instance:

  • Angiotensin II Receptor (AT1) Antagonism: Tetrazole derivatives like ME3221 were tested via rat aortic ring contraction assays to measure inhibition of angiotensin II-induced vasoconstriction .
  • Enzyme Inhibition: Use fluorogenic substrates (e.g., recombinant hMGL enzyme assays) with inhibitors like AM6701 to quantify activity via fluorescence or LC-MS .

Advanced Research Questions

Q. How can researchers investigate enzyme active-site interactions using this compound?

Methodological Answer: Employ covalent probes and structural biology. For example:

  • Activity-Based Protein Profiling (ABPP): Design a tetrazole-acetic acid derivative with a photoaffinity label (e.g., diazirine) to crosslink with target enzymes. After UV irradiation, digest the enzyme and identify binding sites via LC-MS/MS .
  • Crystallographic Studies: Co-crystallize the compound with target proteins (e.g., hMGL) to resolve binding modes at sub-Ångström resolution .

Q. How should conflicting data on biological activity be resolved (e.g., inconsistent IC₅₀ values across studies)?

Methodological Answer: Conduct a systematic analysis of variables:

  • Assay Conditions: Compare buffer pH, ionic strength, and co-solvents (e.g., DMSO concentration). For instance, SDZ NVI-085’s α1-adrenergic activity varied with temperature in murine models .
  • Cell/Tissue Specificity: Test the compound in multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out receptor isoform biases.
  • Metabolic Stability: Assess liver microsome degradation to identify if metabolite interference explains discrepancies .

Q. What strategies improve synthetic yield of bromophenyl-tetrazole derivatives?

Methodological Answer: Optimize halogen-directed reactions:

  • Protecting Groups: Use tert-butyl esters to shield the acetic acid moiety during bromophenyl coupling .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 3 hours to 20 minutes) while maintaining >80% yield for thermally sensitive intermediates .
  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura cross-coupling efficiency .

Q. Can computational methods predict this compound’s pharmacokinetic profile?

Methodological Answer: Combine molecular docking and MD simulations:

  • Docking Studies: Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
  • ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and hERG inhibition risks based on substituent effects (e.g., bromine’s impact on logP) .

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